molecular formula C10H17ClN2 B8226625 4-(2-Aminoethyl)-N,N-dimethylaniline hydrochloride CAS No. 2048273-78-3

4-(2-Aminoethyl)-N,N-dimethylaniline hydrochloride

Cat. No.: B8226625
CAS No.: 2048273-78-3
M. Wt: 200.71 g/mol
InChI Key: DJXQXOGSCDJURD-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF .


Synthesis Analysis

The synthesis of similar compounds involves reactions with primary amines . For example, the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl) morpholine, a primary amine, was carried out in the presence of Trimethylamine in THF .


Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies .


Chemical Reactions Analysis

AEBSF is known to inhibit trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . It inhibits these enzymes by acylation of the active site of the enzyme .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 4-(2-Aminoethyl)benzoic acid hydrochloride has a molecular formula of C9H12ClNO2 and an average mass of 201.650 Da .

Mechanism of Action

AEBSF is targeted to covalently modify the hydroxyl of serine residues . It causes an additional 183.0354 Da to be added to each modified residue . Other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group, have also been reported .

Safety and Hazards

AEBSF is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

4-(2-aminoethyl)-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-12(2)10-5-3-9(4-6-10)7-8-11;/h3-6H,7-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXQXOGSCDJURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2048273-78-3
Record name Benzeneethanamine, 4-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2048273-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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